![molecular formula C8H15FN6O2S B2639958 4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride CAS No. 2411311-28-7](/img/structure/B2639958.png)
4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride
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Overview
Description
4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTSESF and is widely used as a sulfhydryl-reactive reagent in biochemical studies.
Mechanism of Action
MTSESF reacts with cysteine residues in proteins, forming a covalent bond between the sulfur atom of the cysteine residue and the sulfonyl fluoride group of MTSESF. This reaction can alter the biochemical and physiological properties of the protein, leading to changes in its function and interactions with other molecules.
Biochemical and Physiological Effects:
MTSESF has been shown to have various biochemical and physiological effects on proteins. It can alter the activity, stability, and conformation of proteins, which can affect their function and interactions. This compound has also been shown to inhibit the activity of certain enzymes and ion channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MTSESF in lab experiments is its high reactivity towards cysteine residues, making it a powerful tool for studying protein structure and function. However, this compound can also react with other nucleophiles, such as histidine and lysine residues, which can lead to non-specific modifications. Additionally, the use of MTSESF can be limited by its potential toxicity and instability in certain experimental conditions.
Future Directions
There are several future directions for research involving MTSESF. One area of interest is the development of new sulfhydryl-reactive reagents with improved specificity and reactivity towards cysteine residues. Another direction is the application of MTSESF in the study of membrane proteins and their interactions with other molecules. Additionally, the use of MTSESF in drug discovery and development is an area of growing interest, as this compound has been shown to inhibit the activity of certain enzymes and ion channels.
Synthesis Methods
MTSESF can be synthesized by reacting piperazine with 1-methyltetrazole-5-thiol in the presence of triethylamine and carbon disulfide. The resulting product is then treated with sodium fluoride to obtain MTSESF. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Scientific Research Applications
MTSESF is widely used in scientific research as a sulfhydryl-reactive reagent. It is commonly used to modify cysteine residues in proteins, which can alter their biochemical and physiological properties. This compound has been used in various studies to investigate protein structure, function, and interactions.
properties
IUPAC Name |
4-[2-(1-methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN6O2S/c1-13-8(10-11-12-13)2-3-14-4-6-15(7-5-14)18(9,16)17/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREWNNHIVLOAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CCN2CCN(CC2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride |
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